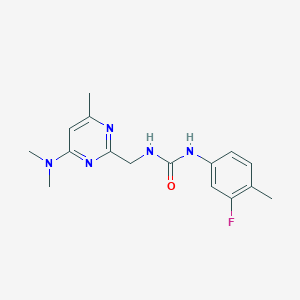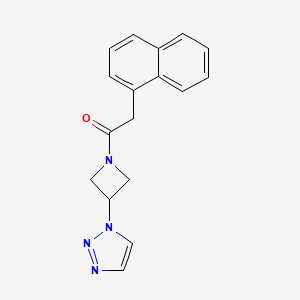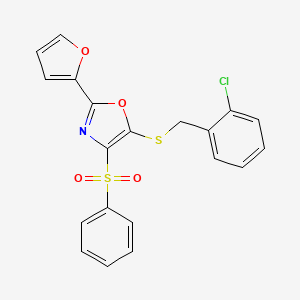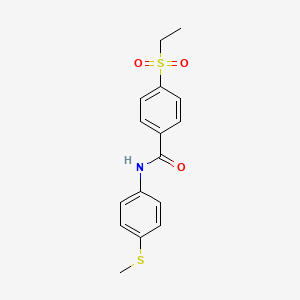![molecular formula C15H20N2O5S B2968764 2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide CAS No. 2097908-63-7](/img/structure/B2968764.png)
2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . These compounds are synthesized using various chemical techniques and computational chemistry applications, and their utilization and biological effects are studied .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps involves the hydrolysis of a compound, which is then converted to a corresponding phenoxy acid . This acid is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a cyclohex-2-en-1-yl group, a sulfamoyl group, and a phenoxy group . The cyclohex-2-en-1-yl group is a derivative of cyclohexene, a six-membered cyclic compound with one double bond .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis and coupling reactions . Hydrolysis is a reaction involving the breaking of a bond in a molecule using water, while a coupling reaction involves the joining of two organic compounds, usually with the aid of a catalyst .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating potential as antimicrobial agents. These compounds showed promising results in in vitro antibacterial and antifungal activities, highlighting their significance in medical research for developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticonvulsant Agents
Another study elaborated on the synthesis of azoles incorporating a sulfonamide moiety, evaluated for anticonvulsant activities. Several synthesized compounds showed protection against picrotoxin-induced convulsion, with some offering 100% protection. This indicates the compound's potential in the development of new anticonvulsant drugs (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Synthesis and Chemical Properties
Research by Cremlyn and Pannell (1978) investigated sulfonyl derivatives of phenoxyacetamide, providing insights into the synthesis, characterization, and potential applications of these compounds in chemical research. This study aids in understanding the chemical properties and reactivity of compounds containing phenoxyacetamide and sulfamoyl groups (Cremlyn & Pannell, 1978).
Novel Anti-inflammatory Agents
Investigations into gamma-sultam derivatives containing antioxidant moieties revealed their potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These findings suggest the compound's relevance in developing novel anti-inflammatory drugs without ulcerogenic activities (Inagaki, Tsuri, Jyoyama, Ono, Yamada, Kobayashi, Hori, Arimura, Yasui, Ohno, Kakudo, Koizumi, Suzuki, Kawai, Kato, & Matsumoto, 2000).
Synthesis of Sulfonium Ylides
A study by Cook and Moffatt (1968) explored carbodiimide-sulfoxide reactions, leading to the synthesis of stabilized sulfonium ylides. This research contributes to the understanding of the synthesis and stabilization of sulfonium ylides, which have applications in organic synthesis and pharmaceutical research (Cook & Moffatt, 1968).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c16-14(18)10-22-12-4-6-13(7-5-12)23(20,21)17-11-15(19)8-2-1-3-9-15/h2,4-8,17,19H,1,3,9-11H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDYNWGJUIMLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[6-methoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2968683.png)
![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)
![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)
![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

![N-(2-bromo-4-methylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2968699.png)

![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)
